(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone
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Overview
Description
Synthesis Analysis
The synthesis of "(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone" involves complex organic reactions, where precision in the control of stereochemistry is critical. Techniques such as the application of metathesis reactions have been explored for the synthesis and transformations of functionalized β-amino acid derivatives, providing pathways to azetidinone compounds with specific configurations (Kiss, L., Kardos, M., Vass, C., & Fülöp, F., 2018).
Scientific Research Applications
Antibacterial and Antifungal Activities
Research has shown that derivatives of azetidinones, including compounds related to (3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone, have significant potential in antibacterial and antifungal applications. For example, Mohite and Bhaskar (2011) synthesized azetidinone derivatives that exhibited notable activity against various bacteria and fungi, demonstrating their potential as antimicrobial agents (Mohite & Bhaskar, 2011). Similarly, Baruah et al. (2018) found that (R)-(-)-4-Phenyl-2 oxazolidinone based azetidinones exhibited superior antimicrobial properties compared to oxazolidinones, particularly against gram-positive and gram-negative bacteria (Baruah, Puzari, Sultana, & Barman, 2018).
Anti-Tubercular Agents
Azetidinone derivatives have also been explored for their anti-tubercular properties. Thomas, George, and Harindran (2014) focused on the development of novel azetidinone derivatives containing 1, 2, 4-triazole, which demonstrated good anti-tubercular activity against Mycobacterium tuberculosis (Thomas, George, & Harindran, 2014).
Anticonvulsant and Antibacterial Properties
In the realm of neurological and infectious diseases, Rajasekaran and Murugesan (2006) synthesized novel azetidinones that showed promising anti-bacterial and anticonvulsant activities. This underscores the multifaceted potential of azetidinone derivatives in medicinal chemistry (Rajasekaran & Murugesan, 2006).
Synthesis and Characterization
The synthesis and characterization of azetidinone derivatives, including those related to (3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone, have been a significant focus of research. Various studies have developed methodologies for synthesizing these compounds, exploring their chemical structures and potential applications. For instance, Bandini et al. (2000) presented a method for the synthesis of 3-halo-4-aryl-2-azetidinones, valuable intermediates in the synthesis of biologically active compounds (Bandini, Favi, Martelli, Panunzio, & Piersanti, 2000).
Eco-Friendly Synthesis Approaches
Khan (2014) highlighted an eco-friendly approach to the synthesis of azetidinones, emphasizing the importance of sustainable practices in chemical synthesis. This approach aims to maintain product purity while increasing yield, demonstrating a commitment to environmentally responsible chemical research (Khan, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3R,4S)-4-phenyl-3-triethylsilyloxyazetidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2Si/c1-4-19(5-2,6-3)18-14-13(16-15(14)17)12-10-8-7-9-11-12/h7-11,13-14H,4-6H2,1-3H3,(H,16,17)/t13-,14+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWHCVWKYWKZHE-UONOGXRCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1C(NC1=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@@H]1[C@@H](NC1=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445487 |
Source
|
Record name | (3R,4S)-4-Phenyl-3-[(triethylsilyl)oxy]azetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone | |
CAS RN |
149140-54-5 |
Source
|
Record name | (3R,4S)-4-Phenyl-3-[(triethylsilyl)oxy]azetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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